molecular formula C22H16F2N4O2S B2620870 N-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251606-64-0

N-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2620870
CAS No.: 1251606-64-0
M. Wt: 438.45
InChI Key: OQGSJDLHZCLLSY-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates multiple pharmacophores common in drug discovery, including a 2,4-difluorophenyl group , a 1,6-dihydropyrimidin-2-one (pyrimidinone) core , and a 4-phenyl-1,3-thiazole moiety . The specific biological target, mechanism of action, and research applications for this compound are not currently detailed in publicly available scientific literature and represent an area for further investigation. Compounds with similar structural elements are frequently explored for a range of biological activities, suggesting its potential utility as a key intermediate or a novel chemical entity in developing enzyme inhibitors or receptor modulators. As a specialized research chemical, it is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to conduct their own safety and efficacy studies for specific applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O2S/c1-13-25-10-16(21-27-19(12-31-21)14-5-3-2-4-6-14)22(30)28(13)11-20(29)26-18-8-7-15(23)9-17(18)24/h2-10,12H,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGSJDLHZCLLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)F)F)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a thiazole and pyrimidine moiety, which are known to exhibit various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H16F2N4O2S
  • Molecular Weight : 438.5 g/mol
  • CAS Number : 1251606-64-0

Biological Activity Overview

Research indicates that compounds containing thiazole and pyrimidine structures demonstrate a wide range of biological activities. These include anticancer, anti-inflammatory, and antifibrotic properties. The specific compound has been studied for its potential as an anticancer agent and for its effects on collagen synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and pyrimidine derivatives. For instance, thiazolidinone derivatives have shown significant cytotoxicity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The compound in focus may follow similar mechanisms due to its structural components.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of similar compounds, several derivatives exhibited IC50 values ranging from 45 to 50 μM against specific cancer cell lines. The mechanism involved the inhibition of key proteins responsible for cell cycle regulation and apoptosis induction .

Anti-Fibrotic Activity

The compound has also been investigated for its anti-fibrotic properties. Fibrosis is characterized by excessive collagen deposition, which can lead to organ dysfunction. Compounds with similar structures have been shown to inhibit collagen synthesis effectively.

Experimental Findings

In vitro studies demonstrated that certain derivatives significantly reduced collagen type I alpha 1 (COL1A1) protein expression in hepatic stellate cells, suggesting that the compound could be beneficial in treating fibrotic diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit enzymes involved in collagen synthesis.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as TGF-beta, which is critical in fibrosis development.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against cancer cells; IC50 ~45 μM
Anti-FibroticInhibition of COL1A1 expression in vitro
MechanismInhibits collagen synthesis; modulates TGF-beta signaling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Research

2.1.1. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)-acetamide () This compound shares the dihydropyrimidinone core but differs in substituents:

  • Key substituents: A thioether (-S-) linkage at position 2 and a 4-phenoxyphenyl acetamide group.
  • Physicochemical properties : Melting point 224–226°C, synthesis yield 60% .
  • Structural implications: The thioether and phenoxyphenyl groups may reduce lipophilicity compared to the target compound’s fluorinated phenyl and thiazole moieties. Thioethers are prone to oxidation, which could affect metabolic stability.

2.1.2. Stereochemically Complex Acetamides () Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide highlight the role of stereochemistry and hydroxyl groups in pharmacokinetics. These derivatives exhibit:

  • Chiral centers : Influence receptor-binding specificity and metabolic pathways.
  • Hydroxyl groups : Enhance solubility but may reduce membrane permeability compared to the target compound’s fluorine substituents .
Agrochemical Analogues ()

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

  • Core structure : Simpler acetamide with methoxy and oxazolidinyl groups.
  • Application : Used as a fungicide, contrasting with the target compound’s likely pharmaceutical focus.
  • Structural contrast: The absence of a dihydropyrimidinone or thiazole ring suggests divergent mechanisms of action .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Yield Potential Application
Target Compound Dihydropyrimidinone 4-Phenylthiazole, 2,4-difluorophenyl acetamide Not reported Not reported Pharmaceutical
2-[(4-Methyl-6-oxo-...)thio]-N-(4-phenoxy...) Dihydropyrimidinone Thioether, phenoxyphenyl acetamide 224–226 60% Pharmaceutical
Oxadixyl Acetamide Methoxy, oxazolidinyl Not reported Not reported Pesticide

Research Implications and Limitations

  • Inferred activity : The 4-phenylthiazole group may improve binding to kinase or protease targets, as seen in other thiazole-containing drugs.
  • Data gaps : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Structural comparisons rely on analogues with divergent substituents.
  • Future directions : Experimental studies on solubility, receptor affinity, and metabolic stability are needed to validate hypotheses derived from structural analysis.

Q & A

Q. What are the standard synthetic routes for N-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide, and what reaction conditions are critical for high yields?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrimidinone core via cyclization of thiourea intermediates under alkaline conditions.
  • Step 2 : Introduction of the 4-phenyl-1,3-thiazol-2-yl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Acetamide functionalization using chloroacetyl chloride or analogous reagents in polar aprotic solvents (e.g., DMF, dichloromethane). Critical conditions include precise pH control (7–9) during cyclization and temperatures maintained at 60–80°C for thiazole incorporation. Yields are optimized by inert atmospheres (N₂/Ar) to prevent oxidation .

Table 1 : Key Synthetic Parameters

StepReagents/ConditionsYield (%)
1K₂CO₃, DMF, 70°C65–75
2Pd(PPh₃)₄, THF, reflux50–60
3Chloroacetyl chloride, DCM, RT80–85

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying dihedral angles between the thiazole and pyrimidinone moieties .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms acetamide proton environments (δ 2.1–2.3 ppm for CH₃) and fluorophenyl aromatic signals (δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ and fragmentation patterns to validate the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Discrepancies often arise from assay-specific variables:

  • Solubility : Use DMSO stock solutions ≤1% to avoid precipitation in aqueous buffers.
  • Cell line variability : Validate target expression (e.g., kinase inhibition) via Western blotting before activity screening.
  • Metabolic stability : Conduct hepatic microsome studies to assess whether inactive metabolites explain low activity in certain models . Methodological recommendation : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments across ≥3 independent trials .

Q. What computational strategies are recommended for elucidating the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains. Focus on hydrogen bonding with the pyrimidinone carbonyl and hydrophobic contacts with the difluorophenyl group .
  • MD simulations : GROMACS or AMBER can simulate binding stability over 100 ns, highlighting residues critical for affinity (e.g., ATP-binding pocket residues in EGFR) .
  • QSAR modeling : Train models on analogues with reported IC₅₀ values to predict structural modifications for enhanced potency .

Q. How can synthetic protocols be optimized to improve regioselectivity in thiazole-ring functionalization?

  • Catalyst screening : Test Pd(II)/Cu(I) systems for Suzuki-Miyaura coupling to reduce byproducts.
  • Solvent effects : Replace DMF with DMAc or NMP to enhance reaction homogeneity.
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields ≥70% .

Table 2 : Optimization Results for Thiazole Coupling

CatalystSolventTime (h)Yield (%)
Pd(PPh₃)₄DMF1255
PdCl₂(dppf)DMAc678
Pd(OAc)₂NMP482

Methodological Guidance for Data Interpretation

Q. What strategies are advised for analyzing conflicting crystallographic data between this compound and its analogues?

  • Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands to resolve overlapping reflections in low-symmetry space groups .
  • Hirshfeld surface analysis : CrystalExplorer software quantifies intermolecular interactions (e.g., C–H⋯F contacts) to explain packing differences .

Q. How should researchers address low reproducibility in biological assays involving this compound?

  • Batch variability : Characterize each synthesis batch via HPLC (purity ≥95%) and LC-MS.
  • Stability testing : Store the compound at –20°C in amber vials to prevent photodegradation.
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .

Notes for Contributors

  • Structural modifications (e.g., replacing 4-phenylthiazole with oxadiazole) should be guided by computational predictions to retain bioactivity .

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